Methyl 2-(2,2,2-trifluoroethylamino)benzoate
Overview
Description
Methyl 2-(2,2,2-trifluoroethylamino)benzoate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol. This compound is characterized by the presence of a trifluoroethylamino group attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-(2,2,2-trifluoroethylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 2-(2,2,2-trifluoroethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethylamino group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Methyl 2-(2,2,2-trifluoroethylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2,2-trifluoroethylamino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group plays a crucial role in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Methyl 2-(2,2,2-trifluoroethylamino)benzoate can be compared with similar compounds such as:
Methyl 2-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a trifluoroethylamino group, leading to different chemical properties and applications.
Methyl 2-(2,2,2-trifluoroethylthio)benzoate: The presence of a trifluoroethylthio group results in distinct reactivity and uses.
The uniqueness of this compound lies in its specific functional group, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-2-3-5-8(7)14-6-10(11,12)13/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBCIMIIAMURNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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